
Einecs 289-068-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS) and is used in various industrial and scientific applications.
Preparation Methods
The synthesis of trisodium bis [2-hydroxy-5-nitro-3- [ [2-oxo-1- [ (phenylamino)carbonyl]propyl]azo]benzenesulphonato (3-)]cobaltate (3-) involves multiple steps. The process typically starts with the preparation of the azo compound, which is then complexed with cobalt. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the complex. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity .
Chemical Reactions Analysis
Trisodium bis [2-hydroxy-5-nitro-3- [ [2-oxo-1- [ (phenylamino)carbonyl]propyl]azo]benzenesulphonato (3-)]cobaltate (3-) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a reagent in various analytical techniques In biology, it serves as a staining agent for certain cellular componentsIndustrially, it is used in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of trisodium bis [2-hydroxy-5-nitro-3- [ [2-oxo-1- [ (phenylamino)carbonyl]propyl]azo]benzenesulphonato (3-)]cobaltate (3-) involves its interaction with specific molecular targets and pathways. The cobalt center plays a crucial role in its activity, often interacting with enzymes and other proteins. The azo groups can participate in electron transfer reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar compounds to trisodium bis [2-hydroxy-5-nitro-3- [ [2-oxo-1- [ (phenylamino)carbonyl]propyl]azo]benzenesulphonato (3-)]cobaltate (3-) include other cobalt-containing azo complexes. These compounds share similar structural features but may differ in their specific substituents and overall reactivity. The uniqueness of Einecs 289-068-2 lies in its specific combination of functional groups and its applications across multiple fields .
Properties
CAS No. |
85959-73-5 |
|---|---|
Molecular Formula |
C32H22CoN8Na3O16S2 |
Molecular Weight |
966.6 g/mol |
IUPAC Name |
trisodium;3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;cobalt(3+) |
InChI |
InChI=1S/2C16H14N4O8S.Co.3Na/c2*1-9(21)14(16(23)17-10-5-3-2-4-6-10)19-18-12-7-11(20(24)25)8-13(15(12)22)29(26,27)28;;;;/h2*2-8,21-22H,1H3,(H,17,23)(H,26,27,28);;;;/q;;+3;3*+1/p-6/b2*14-9-,19-18?;;;; |
InChI Key |
REVAWSMWYQYHAR-LZVYAXKHSA-H |
Isomeric SMILES |
C/C(=C(/N=NC1=C(C(=CC(=C1)[N+](=O)[O-])S(=O)(=O)[O-])[O-])\C(=O)NC2=CC=CC=C2)/[O-].C/C(=C(/N=NC1=C(C(=CC(=C1)[N+](=O)[O-])S(=O)(=O)[O-])[O-])\C(=O)NC2=CC=CC=C2)/[O-].[Na+].[Na+].[Na+].[Co+3] |
Canonical SMILES |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


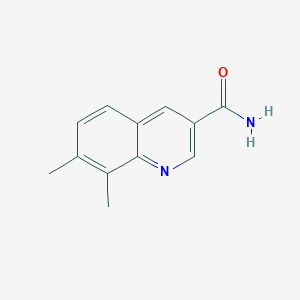
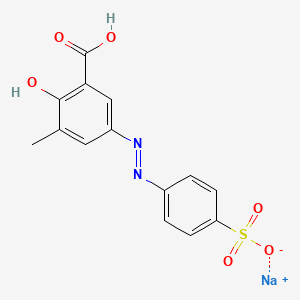

![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)
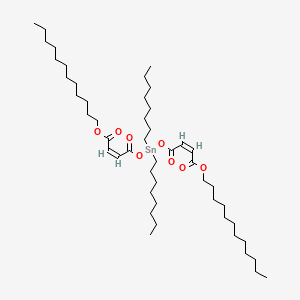
![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)
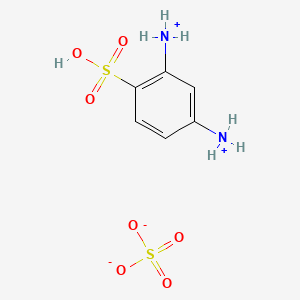
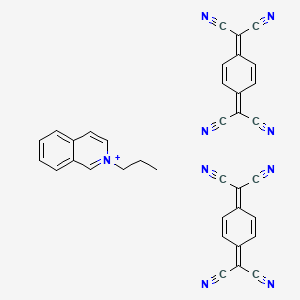
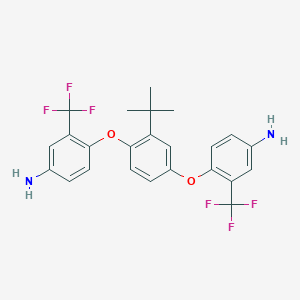
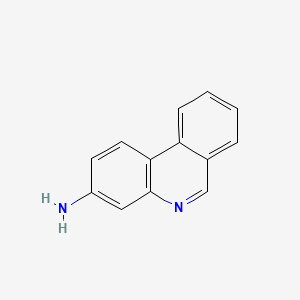
![2-[3,5-bis(2-aminophenyl)phenyl]aniline](/img/structure/B13775164.png)

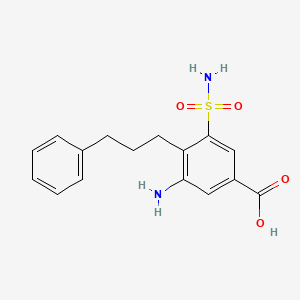
![N,N''-(Methylene-p-phenylene)-bis-[N'-(2-hydroxyethyl)]urea](/img/structure/B13775171.png)
